2-[(2-Chlorophenyl)formamido]-3-methylbutanoic acid

Lipophilicity Physicochemical Property Drug Design

2-[(2-Chlorophenyl)formamido]-3-methylbutanoic acid (CAS 1396967-55-7), also named N-(2-chlorobenzoyl)-DL-valine, is a synthetic N-acylated valine derivative (C₁₂H₁₄ClNO₃, MW 255.70 g/mol). The compound features an ortho-chlorobenzoyl moiety coupled to the α-amino group of valine, yielding a carboxylic acid scaffold with computed logP of 2.8, TPSA of 66.4 Ų, two hydrogen-bond donors, three hydrogen-bond acceptors, and four rotatable bonds.

Molecular Formula C12H14ClNO3
Molecular Weight 255.7
CAS No. 1396967-55-7
Cat. No. B3020267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Chlorophenyl)formamido]-3-methylbutanoic acid
CAS1396967-55-7
Molecular FormulaC12H14ClNO3
Molecular Weight255.7
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1Cl
InChIInChI=1S/C12H14ClNO3/c1-7(2)10(12(16)17)14-11(15)8-5-3-4-6-9(8)13/h3-7,10H,1-2H3,(H,14,15)(H,16,17)
InChIKeyATYBZNXCZXTMOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(2-Chlorophenyl)formamido]-3-methylbutanoic acid (CAS 1396967-55-7): Core Identity and Physicochemical Baseline for Procurement Evaluation


2-[(2-Chlorophenyl)formamido]-3-methylbutanoic acid (CAS 1396967-55-7), also named N-(2-chlorobenzoyl)-DL-valine, is a synthetic N-acylated valine derivative (C₁₂H₁₄ClNO₃, MW 255.70 g/mol) [1]. The compound features an ortho-chlorobenzoyl moiety coupled to the α-amino group of valine, yielding a carboxylic acid scaffold with computed logP of 2.8, TPSA of 66.4 Ų, two hydrogen-bond donors, three hydrogen-bond acceptors, and four rotatable bonds [1]. These physicochemical parameters define its solubility, permeability, and protein-binding potential, making it a useful tool for structure–activity relationship (SAR) studies and a versatile intermediate in medicinal chemistry .

Why 2-[(2-Chlorophenyl)formamido]-3-methylbutanoic acid Cannot Be Casually Replaced by Other N-Benzoyl Valine Analogs


Generic or positional isomer substitution among N-benzoyl valine derivatives risks altering critical molecular recognition features. The ortho-chloro substituent on the phenyl ring introduces unique steric bulk and electronic effects that differ markedly from meta- or para-chloro analogs, as well as from the unsubstituted N-benzoyl-valine scaffold [1]. These differences directly influence computed logP, dipole moment, and rotational freedom of the benzamide bond, which in turn modulate target-binding geometry, metabolic stability, and off-target profiles in biological assays [1]. The racemic (DL) nature of CAS 1396967-55-7 further distinguishes it from single-enantiomer preparations, which can exhibit divergent activity and pharmacokinetics . Consequently, substituting this compound with a positional isomer or a non-chlorinated analog without experimental validation may compromise SAR reproducibility and lead to erroneous structure–activity conclusions .

Product-Specific Quantitative Evidence Guide for 2-[(2-Chlorophenyl)formamido]-3-methylbutanoic acid


Ortho-Chloro Substitution Yields Elevated Lipophilicity Compared to Unsubstituted N-Benzoyl-Valine

The ortho-chloro substitution on the benzoyl ring increases lipophilicity relative to the unsubstituted N-benzoyl-DL-valine. PubChem-computed XLogP3-AA for 2-[(2-chlorophenyl)formamido]-3-methylbutanoic acid is 2.8, whereas N-benzoyl-DL-valine (CAS 1205-07-4) has a computed logP of approximately 1.8 to 2.0 [1]. This ~0.8–1.0 logP unit increase can significantly impact membrane permeability and non-specific protein binding, which are critical parameters in cell-based assays. The enhanced lipophilicity must be accounted for when interpreting biological data or designing follow-up analogs.

Lipophilicity Physicochemical Property Drug Design

Positional Isomer Differentiation: Ortho vs. Meta vs. Para Chloro Substitution Alters Rotational Freedom and Steric Hindrance

2-[(2-Chlorophenyl)formamido]-3-methylbutanoic acid possesses an ortho-chloro substituent on the benzamide ring, imposing greater steric hindrance around the amide bond compared to meta- and para-chloro isomers. PubChem data indicate that all three positional isomers share the same molecular formula (C₁₂H₁₄ClNO₃) and a rotatable bond count of 4, but the ortho-chloro group restricts the conformational freedom of the benzamide torsion angle more significantly, leading to a non-coplanar ground-state geometry between the chlorophenyl ring and the amide plane [1]. This steric effect can alter hydrogen-bonding geometry and π-stacking interactions with biological targets relative to the meta isomer (CAS 1396967-56-8) and the para isomer (CAS 1629857-89-1) .

Steric Effects Conformational Analysis Isomer Differentiation

Racemic Mixture vs. Single Enantiomer: Implications for Biological Reproducibility

CAS 1396967-55-7 is specified as the racemic (DL) mixture, i.e., N-(2-chlorobenzoyl)-DL-valine. This contrasts with single-enantiomer preparations such as (2S)-2-[(2-chlorophenyl)formamido]-3-methylbutanoic acid or (2-chlorobenzoyl)-L-valine (CAS 143805-98-5), which are also commercially available . In biological systems, the D- and L-enantiomers of N-acyl amino acids often exhibit markedly different target binding, as documented in class-level precedent studies showing that enantiomers of aroyl-valine hydrazones display divergent anti-HIV-1 activity (e.g., S-enantiomers active with IC₅₀ values of 12.1–17.4 μM vs. inactive R-enantiomers) . Procuring the correct stereochemical form is therefore essential for experimental consistency; a single enantiomer cannot be assumed to recapitulate the activity of the racemate.

Chirality Stereochemistry Biological Reproducibility

Computed Hydrogen-Bond Donor Count Enables Salt-Bridge and Coordination Predictions

PubChem-computed properties reveal that 2-[(2-chlorophenyl)formamido]-3-methylbutanoic acid has two hydrogen-bond donors (the carboxylic acid OH and the amide NH) and three hydrogen-bond acceptors (the two carbonyl oxygens and the chlorine atom, which can act as a weak halogen-bond acceptor) [1]. In comparison, the unsubstituted N-benzoyl-DL-valine lacks the chlorine atom and thus has only two hydrogen-bond acceptors [2]. The additional halogen-bond donor capability, although weak, can contribute to specific protein–ligand interactions that are absent in the non-halogenated scaffold and in para- or meta-substituted analogs where the chlorine geometry differs.

Hydrogen Bonding Target Engagement Medicinal Chemistry

Best-Fit Research and Industrial Application Scenarios for 2-[(2-Chlorophenyl)formamido]-3-methylbutanoic acid


Building Block for Structure–Activity Relationship (SAR) Studies on Halogenated Aromatic Amino Acid Derivatives

The ortho-chloro substitution on the benzoyl ring provides a distinct steric and electronic profile that is valuable for systematic SAR exploration of halogen effects. As a racemic N-benzoyl valine scaffold, this compound serves as a starting point for evaluating how ortho-halogen geometry influences target binding, as demonstrated by the 2.8 logP and unique hydrogen-bonding characteristics identified in Section 3 [1]. Medicinal chemists synthesizing focused libraries of halogenated N-acyl amino acids can use CAS 1396967-55-7 as a key intermediate for generating ortho-substituted analogs and comparing them with meta- and para-substituted counterparts .

Negative Control or Reference Compound in Halogen-Bond Interaction Assays

Because the ortho-chloro substituent can participate in weak halogen bonding while the para- and meta-isomers exhibit altered halogen-σ-hole directionality, this compound can serve as a reference standard in biophysical assays (e.g., X-ray crystallography, ITC, or SPR) designed to measure halogen-bond contributions to protein–ligand affinity [1]. Its computed TPSA of 66.4 Ų and logP of 2.8 place it within the favorable range for cell permeability, allowing both in vitro binding and cellular target-engagement studies [1].

Synthetic Intermediate for Chiral Resolution and Enantiomer-Specific Activity Profiling

As a racemic DL mixture, CAS 1396967-55-7 provides a convenient intermediate for chiral resolution studies. The divergent biological activity of D- and L-enantiomers within the aroyl-valine class has been documented, with S-enantiomers showing anti-HIV-1 activity (IC₅₀ 12.1–17.4 μM) while R-enantiomers remained inactive [1]. Procuring the racemate and performing chiral separation allows direct side-by-side evaluation of enantiomer activity under identical assay conditions, an approach far more rigorous than sourcing separate enantiomer batches from different vendors .

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